Lipophilicity (XLogP3) Comparison with the N-Methyl Analog
The cyclopropyl substitution significantly increases lipophilicity compared to the N-methyl analog. The target compound exhibits an XLogP3 of 1.7, whereas Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine (CAS 2301067-13-8) has a predicted XLogP3 of approximately 1.0, based on a difference of approximately one carbon atom in the amine substituent [1]. This quantifiable difference in partition coefficient directly impacts the ability to penetrate lipid bilayers in whole-cell assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine (XLogP3 ≈ 1.0, predicted based on fragment contribution) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for scientists prioritizing intracellular target engagement without requiring pro-drug strategies.
- [1] PubChem. Computed XLogP3 for CID 138985811 and predicted value for Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine (based on fragment-based calculation). National Center for Biotechnology Information. View Source
